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Compound of Interest

Compound Name:
4-Bromo-2,5-dimethoxybenzoic

acid

Cat. No.: B1291395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Bromo-2,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in

synthetic chemistry and drug discovery. Due to the limited availability of public experimental

spectra for this specific compound, this guide presents predicted data based on established

spectroscopic principles and data from analogous compounds. This information is intended to

serve as a reference for the identification and characterization of 4-Bromo-2,5-
dimethoxybenzoic acid.

Predicted Spectral Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Bromo-2,5-
dimethoxybenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11-13 Singlet 1H -COOH

~7.4 Singlet 1H Ar-H

~7.2 Singlet 1H Ar-H

~3.9 Singlet 3H -OCH₃

~3.8 Singlet 3H -OCH₃

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm) Assignment

~168 -COOH

~155 Ar-C-OCH₃

~152 Ar-C-OCH₃

~120 Ar-C-H

~118 Ar-C-H

~115 Ar-C-Br

~112 Ar-C-COOH

~56.5 -OCH₃

~56.0 -OCH₃

Table 3: Predicted Significant IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2500-3300 (broad) O-H
Stretching (in carboxylic acid

dimer)

~1700 C=O Stretching

~1600, ~1470 C=C Aromatic ring stretching

~1250, ~1050 C-O
Stretching (aryl ethers and

carboxylic acid)

~800-900 C-H Aromatic out-of-plane bending

~600-700 C-Br Stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Interpretation

260/262
Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br

isotopes in ~1:1 ratio)

245/247 [M - CH₃]⁺

217/219 [M - COOH]⁺

181 [M - Br]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. Instrument parameters and sample preparation may require optimization for specific

equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 4-Bromo-2,5-dimethoxybenzoic acid in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: Approximately 200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-Bromo-2,5-dimethoxybenzoic acid powder directly

onto the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of 4-Bromo-2,5-dimethoxybenzoic acid in a volatile organic

solvent (e.g., methanol, acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Mass Spectrum Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

on a mass spectrometer.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-500.

Source Temperature: 200-250 °C.
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Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like 4-Bromo-2,5-dimethoxybenzoic acid.

Compound Synthesis & Purification
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Data Processing & Interpretation
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Purification (e.g., Recrystallization,
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Structure Elucidation &
Verification
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[https://www.benchchem.com/product/b1291395#spectral-data-for-4-bromo-2-5-
dimethoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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